molecular formula C25H19N3O5 B2402499 2-(1,3-Dioxoisoindolin-2-yl)-N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamid CAS No. 922029-82-1

2-(1,3-Dioxoisoindolin-2-yl)-N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamid

Katalognummer: B2402499
CAS-Nummer: 922029-82-1
Molekulargewicht: 441.443
InChI-Schlüssel: IMUSQOZQVVUMHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table highlights the effectiveness of the compound against common bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been utilized to confirm the structure and purity.

Recent Studies

Recent research has focused on optimizing the synthesis process and enhancing the biological efficacy through structural modifications.

Example Study: Structure-Activity Relationship (SAR)
A recent publication explored the SAR of various derivatives of dibenzo[b,f][1,4]oxazepines, revealing that specific substitutions at the nitrogen and oxygen sites significantly enhance anticancer activity.

Biologische Aktivität

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide represents a unique structure with potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The compound’s structure can be broken down into two primary moieties: the 1,3-dioxoisoindoline and the dibenzo[b,f][1,4]oxazepine . The presence of these moieties is significant for its biological activity.

PropertyValue
Molecular FormulaC23H24N2O4
Molecular Weight396.45 g/mol
IUPAC Name2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on the 1,3-dioxoisoindoline structure were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, these compounds exhibited significant inhibition of 15-lipoxygenase , an enzyme implicated in cancer progression.

Case Study : In a study published in the Farmacia Journal, derivatives were tested against three cancerous cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antibacterial Activity

The compound has also been assessed for its antibacterial properties. Preliminary screening demonstrated activity against several Gram-positive and Gram-negative bacteria.

Research Findings :

  • The minimum inhibitory concentration (MIC) values were determined against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed MIC values as low as 0.125 mg/ml .

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and inflammation. The 15-lipoxygenase pathway is particularly relevant due to its role in the biosynthesis of leukotrienes, which are mediators of inflammation and cancer progression.

Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)Low micromolar
AntibacterialS. aureus, E. coli0.125 mg/ml
Enzyme Inhibition15-lipoxygenaseSignificant inhibition observed

Eigenschaften

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O5/c1-2-27-19-9-5-6-10-21(19)33-20-12-11-15(13-18(20)25(27)32)26-22(29)14-28-23(30)16-7-3-4-8-17(16)24(28)31/h3-13H,2,14H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSQOZQVVUMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.